molecular formula C15H11F3N2O2S B1672118 (2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione CAS No. 263890-70-6

(2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione

Cat. No. B1672118
CAS RN: 263890-70-6
M. Wt: 340.3 g/mol
InChI Key: YNUQHMHMYSUKFL-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GR148672X is an inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1;  IC50 = 4 nM for the human hepatic enzyme). It is selective for TGH/CES1 over lipoprotein lipase (LPL) at 5 μM. GR148672X (25 mg/kg twice per day) decreases plasma levels of triglycerides, total, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in hamsters.
GR148672X is a TGH inhibitor.

Scientific Research Applications

Inhibition of Triacylglycerol Hydrolase/Carboxylesterase 1 (TGH/CES1)

GR148672X is an inhibitor of triacylglycerol hydrolase/carboxylesterase 1 (TGH/CES1), with an IC50 value of 4 nM for the human hepatic enzyme . This makes it a valuable tool in studying the role and function of TGH/CES1 in various biological processes.

Selectivity Over Lipoprotein Lipase (LPL)

The compound shows selectivity for TGH/CES1 over lipoprotein lipase (LPL) at 5 μM . This selectivity can be useful in research studies where specific inhibition of TGH/CES1 is required without affecting LPL activity.

Reduction of Plasma Lipid Levels

When administered at a dose of 25 mg/kg twice per day, GR148672X has been shown to decrease plasma levels of triglycerides, total, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in hamsters . This suggests potential applications in the treatment or study of dyslipidemias and other metabolic diseases.

Metabolic Diseases Research

Given its effects on lipid metabolism, GR148672X could be used in research focused on metabolic diseases . It could help in understanding the role of TGH/CES1 in these diseases and potentially lead to the development of new therapeutic strategies.

Endocrinology & Metabolism Research

GR148672X could be used in the field of endocrinology and metabolism . Its inhibitory effect on TGH/CES1, an enzyme involved in lipid metabolism, makes it a useful tool in studying hormonal regulation of metabolism.

Drug Discovery & Development

Due to its biochemical properties and effects on lipid metabolism, GR148672X could be a potential candidate for drug discovery and development . Its effects on TGH/CES1 and lipid levels suggest it could be explored as a therapeutic agent for conditions related to lipid metabolism.

Mechanism of Action

GR148672X, also known as (2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione or 4,4,4-Trifluoro-1-(thiophen-2-yl)-2-(2-(m-tolyl)hydrazono)butane-1,3-dione, is a synthetic organic compound with a variety of potential applications in the field of biochemistry and pharmacology .

Target of Action

The primary target of GR148672X is Triacylglycerol Hydrolase (TGH) . TGH, also known as Carboxylesterase 1 (CES1), is an enzyme that plays a crucial role in lipid metabolism, particularly in the hydrolysis of triacylglycerols.

Mode of Action

GR148672X acts as an inhibitor of TGH . It binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of triacylglycerols. The IC50 value of GR148672X for TGH is 4 nM, indicating a high degree of potency .

Biochemical Pathways

By inhibiting TGH, GR148672X impacts the lipid metabolism pathway . Specifically, it prevents the breakdown of triacylglycerols into glycerol and fatty acids, which can lead to a decrease in the levels of these metabolites in the body .

Pharmacokinetics

It is soluble in dmso, suggesting that it may have good bioavailability .

Result of Action

The inhibition of TGH by GR148672X can lead to a decrease in the levels of triglycerides, total cholesterol, VLDL, and LDL cholesterol, and apolipoprotein B-100 (ApoB-100) in the body . This could potentially be beneficial in the treatment of conditions associated with high levels of these lipids, such as cardiovascular disease .

properties

IUPAC Name

(E)-1,1,1-trifluoro-4-hydroxy-3-[(3-methylphenyl)diazenyl]-4-thiophen-2-ylbut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2O2S/c1-9-4-2-5-10(8-9)19-20-12(14(22)15(16,17)18)13(21)11-6-3-7-23-11/h2-8,21H,1H3/b13-12+,20-19?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETQEFUTOKYBSL-KJTMXWSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NC(=C(C2=CC=CS2)O)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N=N/C(=C(\C2=CC=CS2)/O)/C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-4,4,4-trifluoro-2-[(3-methylphenyl)hydrazinylidene]-1-thiophen-2-ylbutane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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